Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate

Description

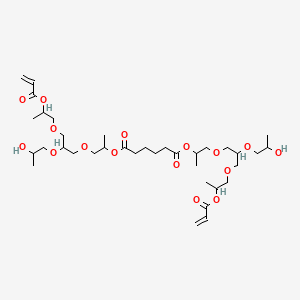

Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate is a complex adipate ester characterized by multiple ether and ester linkages, hydroxypropoxy groups, and an oxoallyl functional moiety. Registered under CAS on 31/05/2018 , its structure features a central adipic acid backbone flanked by branched polyether-alcohol chains.

Properties

CAS No. |

94160-30-2 |

|---|---|

Molecular Formula |

C36H62O16 |

Molecular Weight |

750.9 g/mol |

IUPAC Name |

bis[1-[2-(2-hydroxypropoxy)-3-(2-prop-2-enoyloxypropoxy)propoxy]propan-2-yl] hexanedioate |

InChI |

InChI=1S/C36H62O16/c1-9-33(39)49-27(5)17-43-21-31(47-15-25(3)37)23-45-19-29(7)51-35(41)13-11-12-14-36(42)52-30(8)20-46-24-32(48-16-26(4)38)22-44-18-28(6)50-34(40)10-2/h9-10,25-32,37-38H,1-2,11-24H2,3-8H3 |

InChI Key |

RGMLHWJRULZURJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(COCC(C)OC(=O)CCCCC(=O)OC(C)COCC(COCC(C)OC(=O)C=C)OCC(C)O)COCC(C)OC(=O)C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate typically involves a multi-step process:

Preparation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-hydroxypropyl ether and 2-((1-oxoallyl)oxy)propyl ether through etherification and esterification reactions.

Formation of the Adipate Ester: The intermediate compounds are then reacted with adipic acid under controlled conditions to form the final product. This step often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ether and ester linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions and amines are common reagents.

Major Products

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted ethers and esters.

Scientific Research Applications

Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a plasticizer in pharmaceutical formulations.

Industry: Utilized in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate involves its interaction with various molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It can modulate pathways related to lipid metabolism and polymerization processes.

Comparison with Similar Compounds

The compound is compared below with structurally related adipate esters and analogs, focusing on molecular features, applications, and physicochemical properties.

Structural and Functional Group Analysis

Key Observations :

- The oxoallyl group in the target compound may enable photochemical or thermal reactivity, unlike DEHA, which is chemically inert under standard conditions.

Physicochemical Properties

Key Observations :

- The target compound’s polarity likely limits compatibility with nonpolar polymers (e.g., PVC), whereas DEHA’s lipophilicity makes it a superior plasticizer for such matrices.

- Unsaturated chains in bis[2-hydroxy-3-...] adipate may reduce thermal stability compared to the target compound’s ether-dominated structure.

Performance Metrics :

- Plasticizing Efficiency : DEHA > Target Compound (due to simpler structure and better polymer penetration).

- Environmental Impact : Target compound’s hydroxyl groups may enhance biodegradability compared to DEHA, which is persistent in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.